(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
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Overview
Description
“(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C10H10N2O3S and a molecular weight of 238.26 . It is used for research purposes .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, the synthesis of “(5-METHOXY-1H-BENZOIMIDAZOL-2-YL)-METHANOL” from Glycolic acid and 4-METHOXY-O-PHENYLENEDIAMINE has been described .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: COC1=CC2=C (C=C1)N=C (N2)SCC (=O)O .Scientific Research Applications
Synthesis and Pharmaceutical Impurities
A comprehensive review focused on novel methods for the synthesis of omeprazole, which shares a core chemical structure with (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, specifically detailing the synthesis and identification of pharmaceutical impurities in proton pump inhibitors. The study outlines a novel synthesis process for these impurities, which can serve as standard references for further research in various aspects of drug development and quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
DNA Binding and Fluorescence Applications
Investigations into Hoechst 33258, a compound related in structure to benzimidazole derivatives, reveal its strong binding affinity to the minor groove of double-stranded B-DNA, emphasizing its utility in fluorescent DNA staining for chromosome and nuclear analysis in plant cell biology. This reflects potential applications of structurally similar compounds in biological staining and molecular biology research (Issar & Kakkar, 2013).
Spectrophotometric Analysis
Research on the spectrophotometric methods for estimating esomeprazole, chemically akin to this compound, highlights the importance of accurate analytical techniques in pharmaceutical formulations. This underscores the chemical's role in facilitating the development of precise, reproducible, and economic methods for drug analysis and quality assurance (Jain, Kulkarni, Jain, & Jain, 2012).
Antioxidant and Therapeutic Properties
Syringic acid, a phenolic compound with similar functionalities to benzimidazole derivatives, demonstrates a wide range of therapeutic applications including anti-oxidant, antimicrobial, and anti-inflammatory activities. This suggests the potential for this compound and related compounds in the development of treatments for various diseases, based on their antioxidant properties and effects on enzyme activity and protein dynamics (Srinivasulu et al., 2018).
Environmental Remediation
The application of redox mediators in treating organic pollutants with oxidoreductive enzymes highlights the potential environmental applications of this compound derivatives. These compounds can enhance the degradation efficiency of recalcitrant compounds in wastewater, presenting an environmentally friendly solution for pollution remediation (Husain & Husain, 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-15-6-2-3-7-8(4-6)12-10(11-7)16-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTNWUVHKLFAHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.